molecular formula C8H7FO2 B074785 4'-Fluoro-2'-hydroxyacetophenone CAS No. 1481-27-2

4'-Fluoro-2'-hydroxyacetophenone

Cat. No. B074785
CAS RN: 1481-27-2
M. Wt: 154.14 g/mol
InChI Key: HLTBTUXAMVOKIH-UHFFFAOYSA-N
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Description

4’-Fluoro-2’-hydroxyacetophenone is a substituted acetophenone derivative . It has been used in biological Baeyer-Villiger oxidation to 4-fluorocatechol using whole cells of Pseudomonas fluorescens ACB . Its crystals belong to the monoclinic crystal system and space group P 2 1 / n .


Synthesis Analysis

The compound can be synthesized via aldol condensation of 4’-fluoro-2’-hydroxyacetophenone with appropriately substituted aldehydes followed by cyclization with hydrazine hydrate . It has also been used recently in the preparation of medicinally active benzo[b]furans and thiophenes .


Molecular Structure Analysis

The title compound, C8H7FO2, crystallizes as discrete molecules, the conformation of which may be influenced by an intramolecular hydroxy–carbonyl O—H⋯O hydrogen bond .


Chemical Reactions Analysis

Biological Baeyer-Villiger oxidation of 4’-fluoro-2’-hydroxyacetophenone to 4-fluorocatechol by using whole cells of Pseudomonas fluorescens ACB has been reported .


Physical And Chemical Properties Analysis

The molecular weight of 4’-Fluoro-2’-hydroxyacetophenone is 154.14 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Application in Organic Chemistry

Specific Scientific Field

The specific scientific field of application for 4’-Fluoro-2’-hydroxyacetophenone is Organic Chemistry .

Comprehensive and Detailed Summary of the Application

4’-Fluoro-2’-hydroxyacetophenone is used as a building block in organic synthesis . It is used in the preparation of a series of 4’-fluoro-2’-hydroxychalcones . These chalcones are important because they serve as precursors for the synthesis of medicinally active benzo[b]furans and thiophenes .

Detailed Description of the Methods of Application or Experimental Procedures

The method of application involves an aldol condensation with substituted aldehydes followed by cyclization with hydrazine hydrate . Aldol condensation is a fundamental organic reaction that combines two aldehydes or ketones to form a larger molecule. The cyclization with hydrazine hydrate then forms the chalcone structure.

Application in Biological Baeyer-Villiger Oxidation

Specific Scientific Field

The specific scientific field of application for 4’-Fluoro-2’-hydroxyacetophenone is Biological Chemistry .

Comprehensive and Detailed Summary of the Application

4’-Fluoro-2’-hydroxyacetophenone is used in the biological Baeyer-Villiger oxidation . This oxidation process is carried out using whole cells of Pseudomonas fluorescens ACB .

Detailed Description of the Methods of Application or Experimental Procedures

The method of application involves the biological Baeyer-Villiger oxidation of 4’-Fluoro-2’-hydroxyacetophenone to 4-fluorocatechol . This oxidation process is carried out using whole cells of Pseudomonas fluorescens ACB .

Application in the Preparation of Medicinally Active Benzo[b]furans and Thiophenes

Specific Scientific Field

The specific scientific field of application for 4’-Fluoro-2’-hydroxyacetophenone is Medicinal Chemistry .

Comprehensive and Detailed Summary of the Application

4’-Fluoro-2’-hydroxyacetophenone may be used in the preparation of a series of 4’-fluoro-2’-hydroxychalcones, which are used in the preparation of medicinally active benzo[b]furans and thiophenes .

Detailed Description of the Methods of Application or Experimental Procedures

The method of application involves an aldol condensation with substituted aldehydes followed by cyclization with hydrazine hydrate . This process results in the formation of a series of 4’-fluoro-2’-hydroxychalcones, which can then be used in the preparation of medicinally active benzo[b]furans and thiophenes .

Safety And Hazards

When handling 4’-Fluoro-2’-hydroxyacetophenone, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

4’-Fluoro-2’-hydroxyacetophenone may be used in the preparation of series of 4’-fluoro-2’-hydroxychalcones, via aldol condensation with substituted aldehydes followed by cyclization with hydrazine hydrate . It has also been used recently in the preparation of medicinally active benzo[b]furans and thiophenes .

properties

IUPAC Name

1-(4-fluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTBTUXAMVOKIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371992
Record name 4'-Fluoro-2'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluoro-2'-hydroxyacetophenone

CAS RN

1481-27-2
Record name 1-(4-Fluoro-2-hydroxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1481-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Fluoro-2'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
72
Citations
KRA Abdellatif, HAH Elshemy, SA Salama… - Journal of enzyme …, 2015 - Taylor & Francis
… It was synthesized via aldol condensation of 4′-fluoro-2′-hydroxyacetophenone with appropriately substituted aldehydes followed by cyclization with hydrazine hydrate. All the …
Number of citations: 34 www.tandfonline.com
MJH Moonen, I Rietjens, WJH van Berkel - Journal of Industrial …, 2001 - Springer
… fluorescens ACB converted 4′-fluoroacetophenone to 4-fluorophenol and 4′-fluoro-2′-hydroxyacetophenone to 4-fluorocatechol without the accumulation of 4′-fluorophenyl …
Number of citations: 17 link.springer.com
H Ali, NA Khamis, BM Yamin - Acta Crystallographica Section E …, 2004 - scripts.iucr.org
… The condensation reaction of 4-nitrobenzhydrazide with 4-fluoro-2-hydroxyacetophenone … (0.30 g, 1.7 mmol) was refluxed with 4-fluoro-2-hydroxyacetophenone (0.26 g, 1.7 mmol) for 2 …
Number of citations: 5 scripts.iucr.org
MJH Moonen - 2005 - search.proquest.com
… fluorescens ACB converted 4'-fluoroacetophenone to 4-fluorophenol and 4'-fluoro-2'-hydroxyacetophenone to 4-fluorocatechol without the accumulation of 4'-fluorophenyl acetates. In …
Number of citations: 1 search.proquest.com
KL Amole, IA Bello, AO Oyewale - Chemistry Africa, 2019 - Springer
… (E)-3-(4′-diethylaminophenyl)-1-(4-Fluoro-2-hydroxylphenyl)prop-2-en-1-one(8) were synthesized by a modified Claisen-Schmidt condensation of 4-fluoro-2-hydroxyacetophenone …
Number of citations: 25 link.springer.com
MR Rizal, SW Ng - Acta Crystallographica Section E: Structure …, 2008 - scripts.iucr.org
… 4′-Fluoro-2′-hydroxyacetophenone … 70% Probability thermal ellipsoid plot of 4′-fluoro-2′-hydroxyacetophenone. Hydrogen atoms are drawn as spheres of …
Number of citations: 3 scripts.iucr.org
XB Zhang, Q Lu, WM Xu - Organic Preparations and Procedures …, 2009 - Taylor & Francis
… ,4 -difluoroacetophenone (HPLC > 96%), and acidified with 100 mL of 4M hydrochloric acid followed by steam distillation to remove a small quantity of 4 fluoro-2 -hydroxyacetophenone …
Number of citations: 2 www.tandfonline.com
X Lu, G Dong, Y Zheng, C Zhang, Y Qiu… - Anti-Cancer Agents …, 2017 - ingentaconnect.com
… Using CuBr2 (16.40 g, 73.40 mmol) and 4fluoro-2-hydroxyacetophenone (6.30 g, 40.90 mmol) gave compound S12-3. The crude oily product was used directly for the next step without …
Number of citations: 2 www.ingentaconnect.com
HY Liu, YF Li, QG Gao, ZD Liu, HB Fu - Chinese Chemical Letters, 2018 - Elsevier
… In a 50 mL round-bottomed flask, 4'-fluoro-2'-hydroxyacetophenone (10 mmol) was dissolved in ethanol (10 mL) and mixed with 1 mL of sodium hydroxide solution (25 mmol in water). …
Number of citations: 5 www.sciencedirect.com
K Vishnumurthy, TNG Row, K Venkatesan - Tetrahedron, 1999 - Elsevier
… 4-Fluoro-2-hydroxyacetophenone and 5-fluoro-2-hydroxyacetophenone. Both were synthesized … 6c 4-Fluoro-2hydroxyacetophenone; mp 25-26 o C (lit. 6d 24 o C); 5-fluoro-2-hydroxy …
Number of citations: 26 www.sciencedirect.com

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